molecular formula C6H12ClN3O B1442531 2-Hydrazino-6-methylpyridine hydrochloride hydrate CAS No. 1456807-58-1

2-Hydrazino-6-methylpyridine hydrochloride hydrate

Cat. No. B1442531
M. Wt: 177.63 g/mol
InChI Key: GXFYSKIWSPTRCT-UHFFFAOYSA-N
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Description

“2-Hydrazino-6-methylpyridine hydrochloride hydrate” is a chemical compound with the CAS Number: 1456807-58-1 . It has a molecular weight of 177.63 and its IUPAC name is 2-hydrazino-6-methylpyridine hydrochloride hydrate . This compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The molecular formula of “2-Hydrazino-6-methylpyridine hydrochloride hydrate” is C6H9N3.ClH.H2O . The InChI code for this compound is 1S/C6H9N3.ClH.H2O/c1-5-3-2-4-6 (8-5)9-7;;/h2-4H,7H2,1H3, (H,8,9);1H;1H2 .


Physical And Chemical Properties Analysis

“2-Hydrazino-6-methylpyridine hydrochloride hydrate” is a solid at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Hydrazino derivatives of pyridine have been instrumental in synthesizing various heterocyclic compounds. For instance, the synthesis of 4-amino-1H-furo[3,4-c]pyridines and pyrazolo[3,4-b]pyridine derivatives from 2-chloro-3-cyano-4-methoxy-6-methylpyridine showcases the versatility of 2-hydrazino derivatives in forming complex heterocycles, which are of interest in developing new pharmaceuticals and materials (Arustamova & Piven, 2013).

Insecticidal Activity

Research into the insecticidal properties of 1,3,4-oxadiazoles derived from 2-hydrazino compounds has revealed promising results. Specifically, the synthesis of these oxadiazoles from 2-chloropyridine-5-acetic acid hydrazide demonstrates the application of hydrazino derivatives in creating potential agrochemicals (Holla et al., 2004).

Spectroscopic Analysis

The structural and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile provides insight into the physical and chemical properties of 2-hydrazino derivatives. This includes observations on hydrogen bonding, solvent effects on absorption spectra, and the lack of fluorescence in certain conditions, contributing to a deeper understanding of the compound's characteristics in various environments (Tranfić et al., 2011).

Synthesis of Pyridine Derivatives

The formation of pyridine derivatives, including those with potential biological activities, from 2-hydrazinylpyridine-3,4-dicarbonitriles, showcases another avenue of research. These compounds' reactions with salicylaldehyde derivatives illustrate the broad synthetic utility of 2-hydrazino derivatives in creating molecules that may find applications in medicinal chemistry and material science (Ershov et al., 2018).

Molecular Docking and In Vitro Screening

The synthesis and subsequent molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives from 2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile underscore the potential pharmacological applications. These studies provide crucial insights into the interaction of these compounds with biological targets, paving the way for new drug development (Flefel et al., 2018).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, I couldn’t retrieve the specific safety and hazards information from the search results.

properties

IUPAC Name

(6-methylpyridin-2-yl)hydrazine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH.H2O/c1-5-3-2-4-6(8-5)9-7;;/h2-4H,7H2,1H3,(H,8,9);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFYSKIWSPTRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-6-methylpyridine hydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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